Alpha-Maltulose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is derived from maltose and is notable for its unique structural properties and potential applications in various fields, including food science and medicine. Alpha-Maltulose is classified as a rare sugar due to its limited natural occurrence and specific enzymatic production methods.
Alpha-Maltulose can be sourced through enzymatic conversion of maltose using glycosyltransferases. It falls under the category of oligosaccharides, which are carbohydrates made up of two or more monosaccharide units. In terms of classification, it is categorized as a reducing sugar, which means it can act as a reducing agent in chemical reactions due to the presence of a free aldehyde or ketone group.
Alpha-Maltulose can be synthesized through various methods:
The enzymatic synthesis typically involves:
Alpha-Maltulose has a molecular formula of C₁₂H₂₂O₁₁. Its structure consists of two glucose units linked by an alpha-1,4-glycosidic bond, which influences its digestibility and sweetness profile compared to other disaccharides.
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
.Alpha-Maltulose participates in several chemical reactions:
Alpha-Maltulose acts primarily through its interaction with digestive enzymes. Upon ingestion, it is hydrolyzed by alpha-amylase into glucose, which is readily absorbed into the bloodstream. The unique glycosidic linkage affects its rate of digestion and absorption, making it suitable for controlled-release formulations that provide sustained energy without rapid spikes in blood sugar levels.
Studies indicate that alpha-Maltulose exhibits lower sweetness compared to sucrose while providing similar caloric content, making it an attractive alternative sweetener in food applications .
Alpha-Maltulose has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6